N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide
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Overview
Description
N-(3,4-Dichlorophenyl)-4-pyrimidinecarboxamide is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with a 3,4-dichlorophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-4-pyrimidinecarboxamide typically involves the reaction of 3,4-dichloroaniline with a pyrimidine derivative under specific conditions. One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with a pyrimidine derivative to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of N-(3,4-Dichlorophenyl)-4-pyrimidinecarboxamide may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-4-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms or other groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidinecarboxamides.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-4-pyrimidinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. In the case of its use as an herbicide, it inhibits photosynthesis by blocking the electron flow in photosystem II, thereby reducing the plant’s ability to convert light energy into chemical energy .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexyliden]methyl}amino)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
Uniqueness
N-(3,4-Dichlorophenyl)-4-pyrimidinecarboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H7Cl2N3O |
---|---|
Molecular Weight |
268.10 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C11H7Cl2N3O/c12-8-2-1-7(5-9(8)13)16-11(17)10-3-4-14-6-15-10/h1-6H,(H,16,17) |
InChI Key |
LCFLTITYNXLCQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NC=NC=C2)Cl)Cl |
Origin of Product |
United States |
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